molecular formula C19H17N3O3 B063171 N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide CAS No. 177034-98-9

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide

Cat. No. B063171
CAS RN: 177034-98-9
M. Wt: 351.4 g/mol
InChI Key: FQJHGRUTMSOBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide, also known as DMBA, is a benzodiazepine derivative that has been utilized in scientific research as a tool for investigating the function of GABA receptors. DMBA has been found to have potent anxiolytic and sedative effects, and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide acts as a positive allosteric modulator of GABA receptors, enhancing the effects of GABA neurotransmission and leading to increased inhibition of neuronal activity. This mechanism is thought to underlie the anxiolytic and sedative effects of N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide.
Biochemical and Physiological Effects:
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has been found to have a number of biochemical and physiological effects, including increased GABA receptor activity, decreased neuronal excitability, and decreased anxiety and sedation in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has a number of advantages for use in lab experiments, including its potent anxiolytic and sedative effects, its ability to selectively modulate GABA receptors, and its relative safety and lack of toxicity. However, N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide and its potential therapeutic applications. These include investigating the effects of N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide on other neurotransmitter systems, such as dopamine and serotonin, and exploring the potential for N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide to be used as a treatment for anxiety and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide and to optimize its use in lab experiments.

Synthesis Methods

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-amino-5-methylbenzoic acid, followed by a series of reactions to form the final product.

Scientific Research Applications

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has been utilized in a variety of scientific research applications, particularly in studies of GABA receptors and their role in anxiety and sedation. N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has been found to have potent anxiolytic and sedative effects in animal models, and has been used to investigate the mechanisms underlying these effects.

properties

CAS RN

177034-98-9

Molecular Formula

C19H17N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-12-9-15-10-18(25-3)19(26-4)11-17(15)20(23-22-12)14-5-7-16(8-6-14)21-13(2)24/h5-8,10-11H,9H2,1-4H3,(H,21,24)

InChI Key

FQJHGRUTMSOBTP-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)NC(=O)C

synonyms

1-(4-acetylaminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
EGIS 7649
EGIS-7649
N-(4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl)acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.